tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, a nitro group, and a fluoro group on the aromatic ring, which can influence its chemical reactivity and biological activity.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of a piperidine ring and a nitroanilino group suggests that it might interact with biological targets through hydrogen bonding or pi-stacking .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be investigated to understand the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s structure, it may have potential as a pharmacological agent, but further studies are needed to determine its specific effects .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability might be affected by storage conditions, as suggested by the recommendation to store similar compounds in a refrigerated, inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of Piperidine Ring: : Piperidine can be synthesized through various methods, such as the reduction of pyridine or the cyclization of amino alcohols.
Introduction of the Fluoro Group:
Nitration: : The nitration of the aromatic ring to introduce the nitro group at the 2-position can be performed using nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on cost-effectiveness, yield, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The nitro group can be reduced to an amine, and the amine can be further oxidized to a nitroso or nitrate compound.
Reduction: : The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: : The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: : The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: : Reducing agents like iron, hydrogen, and palladium on carbon are commonly used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Hydrolysis: : Strong acids or bases, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products Formed
Oxidation: : Nitroso compounds, nitrate esters, and amine oxides.
Reduction: : Amines, nitroso compounds, and hydroxylamines.
Substitution: : Fluoro-substituted aromatic compounds.
Hydrolysis: : Carboxylic acids and corresponding alcohols.
Scientific Research Applications
Tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate: has various applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
Tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate: can be compared with other similar compounds, such as:
N-tert-Butyl-4-(2-nitrophenylamino)methylpiperidine-1-carboxylate: : Similar structure but lacks the fluoro group.
N-tert-Butyl-4-(3-nitrophenylamino)methylpiperidine-1-carboxylate: : Similar structure but with a different position of the nitro group.
N-tert-Butyl-4-(3-fluoro-2-nitrophenyl)methylpiperidine-1-carboxylate: : Similar structure but with a different functional group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
tert-butyl 4-[(3-fluoro-2-nitroanilino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O4/c1-17(2,3)25-16(22)20-9-7-12(8-10-20)11-19-14-6-4-5-13(18)15(14)21(23)24/h4-6,12,19H,7-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQQAVGCJJELLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C(=CC=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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